Product packaging for 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid(Cat. No.:)

4-(3-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B13583217
M. Wt: 202.21 g/mol
InChI Key: OICQNQUKBXTISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-1H-pyrazol-4-yl)benzoic acid (CAS 2137611-32-4) is a high-purity benzoic acid derivative incorporating a 3-methyl-1H-pyrazole ring, supplied for advanced research and development applications . This compound is part of the pyrazole chemical class, which is recognized in scientific literature for its significant antimicrobial properties . Research indicates that novel pyrazole derivatives demonstrate potent activity against critical Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii , with some analogues exhibiting minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL . The presence of the pyrazole scaffold makes this compound a valuable building block in medicinal chemistry for the synthesis of new hydrazone derivatives and other molecules aimed at combating antibiotic-resistant bacteria, a key priority in global health . This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13583217 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(5-methyl-1H-pyrazol-4-yl)benzoic acid

InChI

InChI=1S/C11H10N2O2/c1-7-10(6-12-13-7)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

OICQNQUKBXTISO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the precise structure of a molecule. For 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid, ¹H NMR would identify the chemical environment of hydrogen atoms, showing distinct signals for the aromatic protons on the benzoic acid ring, the pyrazole (B372694) ring proton, the pyrazole methyl protons, and the acidic proton of the carboxyl group. ¹³C NMR would similarly identify all unique carbon atoms in the molecule. However, no specific, experimentally determined chemical shifts (δ), coupling constants (J), or spectral data are available in the searched literature for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (molecular formula C₁₁H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would be expected to confirm the molecular ion peak corresponding to its exact mass. Analysis of the fragmentation pattern could reveal the loss of moieties such as the carboxyl group or cleavage of the rings. Despite the theoretical applicability of this technique, no published mass spectra or fragmentation data were found for this specific molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. A spectrum for this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad peak), the C=O stretch of the carbonyl group, C=C and C=N stretches from the aromatic and pyrazole rings, and C-H stretches. No experimentally recorded IR spectrum with specific peak wavenumbers (cm⁻¹) for this compound is available.

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing. This analysis would confirm the connectivity of the pyrazole and benzoic acid rings and detail intermolecular interactions, such as hydrogen bonding from the carboxylic acid. There are no published crystal structures or crystallographic data (e.g., space group, unit cell dimensions) for this compound in the searched databases.

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for its isolation. A reversed-phase HPLC method would be typically used to analyze this compound, and the results would provide a retention time and a purity percentage based on the peak area. However, no specific HPLC methods, chromatograms, or retention time data have been published for the analysis or purification of this compound.

Computational and Theoretical Investigations of 4 3 Methyl 1h Pyrazol 4 Yl Benzoic Acid and Its Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid. eurasianjournals.commdpi.com These calculations provide a deep understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyrazole (B372694) derivatives, these calculations help in understanding their charge transfer properties.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For analogues of this compound, MEP analysis can predict regions susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives.

Table 1: Representative Quantum Chemical Properties of a Pyrazole-Benzoic Acid Analogue (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D

Note: The data in this table is illustrative and represents typical values for pyrazole-containing benzoic acid analogues based on available literature. Specific values for this compound may vary.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com In the context of this compound and its analogues, docking studies are instrumental in identifying potential biological targets and understanding their binding mechanisms at the molecular level. nih.gov

These studies have shown that pyrazole derivatives can interact with a variety of protein targets, often through hydrogen bonds and π-π stacking interactions. researchgate.net For instance, docking simulations of pyrazole derivatives into the active sites of kinases have revealed key amino acid residues involved in binding, providing a rationale for their inhibitory activity. nih.gov The benzoic acid moiety can act as a hydrogen bond acceptor or donor, while the pyrazole ring can engage in various non-covalent interactions.

Table 2: Illustrative Molecular Docking Results for a Pyrazole Analogue against a Kinase Target

ParameterValue
Binding Affinity-8.5 kcal/mol
Interacting ResiduesLYS745, GLU762, ASP831
Key InteractionsHydrogen bond with LYS745, π-π stacking with PHE811

Note: This table provides a hypothetical example of docking results to illustrate the type of data obtained. The specific protein target and interacting residues for this compound would require dedicated experimental and computational studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For pyrazole derivatives, these studies correlate structural features with their observed biological effects. nih.govnih.gov

SAR studies on pyrazole-based compounds have demonstrated that substitutions on both the pyrazole and the phenyl rings can significantly influence their activity. For example, the introduction of different functional groups can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the compound's interaction with its biological target.

QSAR models provide a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, unsynthesized analogues. For pyrazole derivatives, QSAR studies have been employed to design compounds with enhanced potency for various therapeutic targets.

Table 3: Hypothetical SAR Data for Analogues of this compound

AnalogueR1 (on pyrazole)R2 (on benzoic acid)Biological Activity (IC50, µM)
1 -CH3-H5.2
2 -CF3-H1.8
3 -CH3-Cl3.5
4 -CH3-OCH37.1

Note: This table is a representative example illustrating how SAR data is typically presented. The specific activities are hypothetical.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and dynamic behavior of molecules over time. eurasianjournals.com For this compound, these methods can reveal the preferred three-dimensional arrangement of the molecule and how it interacts with its environment, such as a solvent or a protein binding site. rdd.edu.iq

Conformational analysis helps to identify the low-energy conformations of the molecule, which are likely to be the bioactive conformations. The relative orientation of the pyrazole and benzoic acid rings is a key conformational feature that can influence biological activity.

MD simulations provide a dynamic picture of the molecule's behavior, showing how it fluctuates and interacts with its surroundings. nih.gov When a pyrazole derivative is docked into a protein, MD simulations can be used to assess the stability of the ligand-protein complex and to identify key interactions that are maintained over time. eurasianjournals.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound and its analogues, computational studies can be used to investigate reaction pathways, transition states, and the factors that control regioselectivity. nih.gov

For instance, DFT calculations can be employed to model the cyclocondensation reaction that is often used to form the pyrazole ring. mdpi.com By calculating the energies of intermediates and transition states, chemists can determine the most likely reaction mechanism and optimize reaction conditions to improve yields and selectivity. researchgate.netbeilstein-journals.org These computational insights are invaluable for the efficient synthesis of new pyrazole derivatives.

Investigation of Biological and Pharmacological Research Applications of Pyrazole Benzoic Acid Derivatives Excluding Clinical Human Trials and Safety

Antimicrobial Research Studies

Research into pyrazole-benzoic acid derivatives has unveiled a promising spectrum of antimicrobial activities. These compounds have been the subject of numerous preclinical studies to determine their potential as novel agents to combat drug-resistant pathogens. The investigations span a wide range of microorganisms, delving into their antibacterial and antifungal properties.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of pyrazole-benzoic acid have demonstrated significant antibacterial efficacy, particularly against Gram-positive bacteria. A number of studies have synthesized and screened libraries of these compounds, revealing potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. nih.govmdpi.com

In one extensive study, 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives were identified as potent agents against a panel of 13 Gram-positive bacterial strains. The bis(trifluoromethyl)aniline derivative, in particular, emerged as a highly active compound, inhibiting the growth of S. aureus strains with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. mdpi.com This same compound was also effective against Enterococcus faecalis and Enterococcus faecium with an MIC of 3.12 µg/mL. mdpi.com Other derivatives, such as the 3-chloro-4-methyl aniline (B41778) variant, also showed potent growth inhibition of S. aureus strains with MICs in the range of 3.12–6.25 µg/mL. mdpi.com

Similarly, research on 4-[3-(fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones produced compounds with exceptional potency. acs.org A bischloro substituted derivative was identified as the most potent in its series, with an MIC of just 0.39 μg/mL against a multi-resistant S. aureus strain (Sa92). acs.org N,N-Bisphenyl derivatives also showed excellent activity against MRSA strains with MIC values as low as 0.78 μg/mL. acs.org

While the primary strength of these derivatives appears to be against Gram-positive organisms, some activity against Gram-negative bacteria has been reported. Pyrazole-derived hydrazones have shown inhibitory effects on Acinetobacter baumannii, a challenging Gram-negative pathogen, with MIC values as low as 0.78 μg/mL for certain bromo- and chloro-substituted compounds. However, for many other Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, the activity is often moderate or limited.

Compound Derivative TypeBacterial StrainMIC (µg/mL)Reference
Bis(trifluoromethyl)aniline pyrazole-benzoic acidS. aureus0.78 mdpi.com
Bis(trifluoromethyl)aniline pyrazole-benzoic acidE. faecalis3.12 mdpi.com
3-Chloro-4-methyl aniline pyrazole-benzoic acidS. aureus3.12-6.25 mdpi.com
Bischloro substituted pyrazole-benzoic acid hydrazoneMRSA (Sa92)0.39 acs.org
N,N-Bisphenyl pyrazole-benzoic acid hydrazoneMRSA0.78 acs.org
4-Bromophenyl pyrazole-benzoic acid hydrazoneA. baumannii0.78

Antifungal Activity

In addition to antibacterial research, the pyrazole (B372694) scaffold has been investigated for its antifungal potential. Studies on various pyrazole derivatives, including pyrazole carboxamides and other hybrids, have shown a range of antifungal activities against pathogenic fungi. nih.govacs.orguctm.edu

Research on novel pyrazole carboxamides revealed that several compounds exhibited noteworthy antifungal activity. nih.gov One isoxazolol pyrazole carboxylate derivative displayed particularly strong activity against the plant pathogenic fungus Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol in the same assay. nih.gov Other pyrazole carboxamides in the same study showed moderate activity against fungi such as Alternaria porri and Magnaporthe coronaria. nih.gov

Further studies have designed pyrazole derivatives as potential succinate (B1194679) dehydrogenase inhibitors, a known target for fungicides. acs.org A novel pyrazol-5-yl-benzamide derivative demonstrated excellent in vitro activity against Sclerotinia sclerotiorum with an EC₅₀ value of 0.20 mg/L, comparable to the commercial fungicides Fluxapyroxad and Boscalid. acs.org This same compound also showed significantly higher activity against Valsa mali than the controls. acs.org While much of the existing research does not focus specifically on 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid, these findings indicate that the broader class of pyrazole-containing compounds represents a promising area for the development of new antifungal agents. uctm.edumdpi.com

Mechanistic Insights into Antimicrobial Action (e.g., Membrane Disruption, Macromolecular Synthesis Inhibition)

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. Research into pyrazole-benzoic acid derivatives suggests that their antibacterial effects may stem from multiple modes of action. One of the most frequently reported mechanisms is the disruption of the bacterial cell membrane. Studies have utilized flow cytometry and protein leakage assays to demonstrate that potent derivatives can cause permeabilization of the cell membrane. The SYTO-9/propidium iodide assay, which distinguishes between cells with intact and compromised membranes, has confirmed the membrane disruption ability of several potent pyrazole-hydrazone compounds. acs.org This membrane-targeting action is significant, as it can lead to rapid bactericidal effects.

Beyond membrane disruption, investigations into the mode of action of some trifluoromethyl phenyl derived pyrazoles pointed towards a broad range of inhibitory effects on macromolecular synthesis. nih.gov These studies suggest that the compounds may have a global impact on bacterial cell function rather than targeting a single pathway. nih.gov Other research on pyrazole derivatives has identified more specific intracellular targets. Molecular docking and enzyme inhibition studies have predicted that certain pyrazole compounds may act as inhibitors of dihydrofolate reductase (DHFR) or DNA gyrase, both of which are essential enzymes for bacterial survival. The inhibition of DNA gyrase, in particular, has been linked to the activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria.

Studies on Biofilm Formation and Eradication

Bacterial biofilms are a major challenge in managing infections due to their inherent resistance to conventional antibiotics. Several pyrazole-benzoic acid derivatives have been investigated for their ability to both prevent the formation of biofilms and eradicate established ones. nih.govmdpi.com

Potent 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have demonstrated significant antibiofilm properties against S. aureus and E. faecalis. mdpi.com Certain compounds were found to be very effective at inhibiting the growth of S. aureus biofilm at concentrations of 0.5x, 1x, and 2x their MIC values. mdpi.com For example, specific derivatives showed strong biofilm inhibition (>90%) at all tested concentrations. mdpi.com

In addition to preventing biofilm formation, these compounds have also shown efficacy in eradicating pre-formed biofilms. One bis(trifluoromethyl)aniline derivative was able to eradicate approximately 80% of an established S. aureus biofilm at 2x its MIC. Other compounds were noted to effectively eliminate S. aureus biofilm across all tested concentrations. These findings are particularly noteworthy because the positive control, vancomycin, often shows weaker biofilm elimination activity under similar conditions. The ability of these pyrazole derivatives to inhibit and eradicate biofilms at sub-MIC concentrations suggests a specific antibiofilm mechanism that is not merely a consequence of their bactericidal properties.

Research on Microbial Resistance Development

A critical factor in the viability of any new antimicrobial agent is the rate at which target pathogens develop resistance. Encouragingly, studies on pyrazole-benzoic acid derivatives suggest a low propensity for resistance development. nih.gov

In multi-passage resistance studies, bacteria such as S. aureus and E. faecalis were repeatedly exposed to sub-lethal concentrations of potent pyrazole derivatives. nih.gov The results of these experiments showed that the bacteria developed little resistance to the compounds, with the MIC increasing by no more than two-fold over the course of the study. This low tendency for resistance development is a significant advantage and suggests that these compounds may have a more durable clinical utility compared to antibiotics that are quickly rendered ineffective by microbial adaptation. nih.gov

Structure-Activity Relationships for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing the antimicrobial potency of pyrazole-benzoic acid derivatives. Research has identified several key structural features that influence their biological activity.

For 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, the substituents on the aniline moiety play a crucial role. It has been observed that the presence of lipophilic substituents on the aniline ring significantly improves antibacterial activity. Disubstituted aniline derivatives generally show better activity than their mono-substituted counterparts. For instance, the 3-chloro-4-methyl and 4-bromo-3-methyl aniline derivatives were found to be potent growth inhibitors. mdpi.com The position and nature of halogen substitutions are also critical; fluoro-substituted compounds often show good activity, and bischloro substitution on a hydrazone moiety led to a manifold increase in potency against MRSA. acs.org

Conversely, the introduction of hydrogen bond-donating polar groups, such as carboxylic acid or hydroxyl groups, on the aniline moiety tends to eliminate the antimicrobial property of the compounds. nih.gov This indicates that a certain degree of lipophilicity is required for effective interaction with the bacterial target, likely the cell membrane. The potent activity of compounds with trifluoromethyl groups further underscores the importance of electron-withdrawing and lipophilic features in enhancing antimicrobial efficacy. nih.gov

Anti-Inflammatory Research Studies

The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs, which has spurred further investigation into new derivatives for their potential in managing inflammatory conditions. sciencescholar.usresearchgate.net Research has focused on understanding their mechanisms of action, including the modulation of key inflammatory pathways and enzymatic targets.

A key strategy in anti-inflammatory research is the inhibition of pro-inflammatory mediators. Studies have shown that certain pyrazole derivatives can effectively suppress the production of these molecules. For instance, a series of di-aryl/tri-aryl substituted pyrazole carboxylate derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines. researchgate.net Among these, a compound featuring a 4-methoxy substitution on a phenyl ring demonstrated the most effective inhibition of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. researchgate.net The inhibition of TNF-α is a recognized therapeutic strategy for a variety of inflammation-mediated diseases. mdpi.com

Furthermore, some pyrazole derivatives have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation. researchgate.net The mechanism often involves the regulation of signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which controls the expression of many inflammatory genes. researchgate.net By inhibiting these mediators, pyrazole-benzoic acid derivatives can disrupt the inflammatory cascade, highlighting their therapeutic potential.

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. Research has identified several pyrazole derivatives as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. researchgate.net

In one study, novel pyrazole carboxylate derivatives were designed as non-acidic bioisosteres of the anti-inflammatory drug lonazolac. Several of these compounds, particularly 15c , 15d , 15h , and 19d , exhibited excellent COX-2 inhibitory activity, with IC50 values ranging from 0.059 to 0.19 µM, and were found to be significantly more selective for COX-2 over COX-1 compared to the reference drug celecoxib. researchgate.net Another study identified 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (a close structural analog) as a promising COX-2 inhibitor. nih.gov The sulfonamide moiety, often seen in selective COX-2 inhibitors, appears to be important for this activity. nih.gov Additionally, some pyrazole derivatives have demonstrated dual inhibitory action against both COX-2 and enzymes in the lipoxygenase (LOX) pathway, such as 5-LOX and 15-LOX, which could offer a broader spectrum of anti-inflammatory action. researchgate.net

The anti-inflammatory potential of pyrazole derivatives is frequently assessed using established in vitro cell-based models. A common model involves the use of macrophage cell lines, such as RAW264.7, or microglia cells, like BV2. researchgate.net These cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response. This response includes the robust production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). researchgate.netnih.gov

In these models, researchers can treat the cells with the test compounds prior to LPS stimulation and then measure the subsequent reduction in inflammatory mediators. The ability of pyrazole-containing compounds to significantly decrease the levels of TNF-α and IL-6 in these cell models provides direct evidence of their anti-inflammatory activity at a cellular level. researchgate.net This methodology allows for the screening and characterization of the anti-inflammatory properties of new pyrazole derivatives.

Anticancer Research Studies

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been found to interact with a wide range of biological targets, including many that are crucial in oncology. nih.govnih.gov This has led to extensive research into pyrazole-benzoic acid derivatives as potential anticancer agents.

A fundamental step in anticancer drug discovery is evaluating a compound's ability to inhibit the growth of or kill cancer cells. Numerous pyrazole derivatives have been synthesized and tested against various human cancer cell lines, with some demonstrating significant cytotoxic and antiproliferative effects. nih.govbohrium.combdpsjournal.org

For example, a study on 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which incorporate a benzoic acid moiety, found that certain compounds displayed notable antitumor activity against A549 (non-small cell lung cancer) and PC-9 (lung adenocarcinoma) cell lines. The activity of one such derivative, 4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid , was found to be comparable to the established anticancer drug 5-fluorouracil (B62378) against several cell lines.

Conversely, not all derivatives show broad activity. A separate study on fluorophenyl-derived pyrazole-benzoic acid compounds submitted to the National Cancer Institute (NCI) for screening found that they did not exhibit substantial growth inhibition against the NCI-60 panel of cancer cell lines at a concentration of 10 μM. nih.gov These varied results underscore the importance of specific structural substitutions on the pyrazole-benzoic acid scaffold for achieving potent anticancer activity.

Table 1: In vitro Antiproliferative Activity of a Pyrazole-Benzoic Acid Derivative

Compound Cell Line Cancer Type IC50 (µM) Reference Drug (5-FU) IC50 (µM)
4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid A549 Non-small cell lung cancer 16.3 15.2
PC-9 Lung adenocarcinoma 21.7 25.4
A375 Malignant melanoma >50 10.3
MCF-7 Breast adenocarcinoma 28.5 21.6

Data sourced from studies on pyrazole derivatives.

Beyond demonstrating cellular cytotoxicity, research aims to identify the specific molecular targets through which these compounds exert their anticancer effects.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a non-transmembrane protein tyrosine phosphatase that acts as a negative regulator of insulin (B600854) and leptin signaling pathways. researchgate.netnih.gov More recently, PTP1B has been identified as a promising target in oncology, as its amplification is associated with a severe course in certain malignancies, including breast cancer. researchgate.netnih.gov The pyrazole scaffold has been identified as a prominent inhibitor of PTP1B. nih.gov Research has shown that pyrazole derivatives can act as non-competitive inhibitors of PTP1B. nih.gov Molecular docking studies suggest that the pyrazole scaffold interacts with key amino acid residues in the enzyme's active site, such as TYR46, ASP48, and PHE182. researchgate.netnih.gov One particularly potent inhibitor, an indole-glycyrrhetinic acid derivative featuring a pyrazole moiety (4f ), demonstrated an IC50 of 2.5 µM against PTP1B. nih.gov

Histone Acetyltransferase HBO1: Histone acetyltransferases (HATs) are enzymes that play a crucial role in epigenetic regulation by modifying histone proteins, thereby influencing gene expression. The deregulation of HATs is linked to the development of cancer. Histone acetyltransferase binding to origin recognition complex 1 (HBO1) is one such enzyme implicated in tumorigenesis. In a computational study aimed at identifying novel HBO1 inhibitors, a screening of a chemical database identified several potential compounds. sciencescholar.us Among the top candidates with the best binding affinity for a positively charged cavity in the HBO1 enzyme were two complex pyrazole-benzoic acid derivatives:

3-[4-(3-bromo-4-{2-[4-(ethoxycarbonyl)anilino]-2-oxoethoxy}-5-methoxybenzylidene)‑3‑methyl‑5‑oxo -4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

4-(4-{3-iodo‑5‑ methoxy‑4-[2-(2-methoxyanilino)-2-oxoethoxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

These findings suggest that the pyrazole-benzoic acid scaffold may be a valuable starting point for developing inhibitors that target epigenetic mechanisms in cancer. sciencescholar.us

Investigation of Cellular Pathways and Processes Affected (e.g., Cell Cycle, Biosynthesis)

Research into pyrazole-containing compounds has revealed their capacity to interfere with fundamental cellular processes, particularly those governing cell proliferation and survival. Several pyrazolo[4,3-e]tetrazolo[1,5-b] eurekaselect.comnih.govtriazine sulfonamide derivatives have been shown to induce cytotoxic and genotoxic effects in cancer cells, leading to apoptotic cell death. mdpi.com These effects are often accompanied by the externalization of phosphatidylserine, morphological changes indicative of apoptosis, and alterations in the mitochondrial membrane potential. mdpi.com

One of the key mechanisms through which these compounds exert their anticancer effects is the induction of cell cycle arrest. For instance, certain pyrazoline-linked 4-methylsulfonylphenyl scaffolds have been observed to disrupt the cell cycle in cancer cell lines. rsc.org Similarly, novel 1,2,4-triazole (B32235) derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety have been shown to arrest HepG2 cancer cells in the S and G2/M phases of the cell cycle. nih.gov In studies involving 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines, a derivative, compound 27, was found to cause cell cycle arrest in the S and G0/G1 phases in liver cancer cells. rsc.org

Furthermore, some pyrazole derivatives have been found to modulate autophagy, a cellular process of degradation and recycling of cellular components. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as potential autophagy modulators, reducing mTORC1 activity and increasing basal autophagy, while also disrupting the autophagic flux under certain conditions. nih.gov Gene expression analyses of cells treated with pyrazolo[4,3-e]tetrazolo[1,5-b] eurekaselect.comnih.govtriazine sulfonamides have indicated an up-regulation of genes involved in apoptosis and cell stress responses, such as BCL10, GADD45A, RIPK2, TNF, TNFRSF10B, and TNFRSF1A, with AKT2 kinase suggested as a primary target. mdpi.com

Compound Class/DerivativeCellular Process AffectedKey Findings
Pyrazolo[4,3-e]tetrazolo[1,5-b] eurekaselect.comnih.govtriazine sulfonamidesApoptosis, GenotoxicityInduction of apoptotic cell death, externalization of phosphatidylserine, changes in mitochondrial membrane potential. mdpi.com
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldCell CycleDisruption of the cell cycle in cancer cell lines. rsc.org
1,2,4-Triazole derivatives with 2-(2,3-dimethyl aminobenzoic acid)Cell Cycle ArrestArrest of HepG2 cells in S and G2/M phases. nih.gov
6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalinesCell Cycle ArrestArrest of liver cancer cells in S and G0/G1 phases. rsc.org
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesAutophagy, mTOR SignalingReduction of mTORC1 activity, modulation of autophagy. nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] eurekaselect.comnih.govtriazine sulfonamidesGene ExpressionUpregulation of BCL10, GADD45A, RIPK2, TNF, TNFRSF10B, TNFRSF1A; potential targeting of AKT2 kinase. mdpi.com

Structure-Activity Relationships for Anticancer Potential

The anticancer potential of pyrazole-benzoic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern their efficacy.

For 4-(thiazol-5-yl)benzoic acid derivatives, which are potent protein kinase CK2 inhibitors, modifications to the benzoic acid moiety have been shown to enhance antiproliferative activities. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring maintained potent CK2 inhibition and led to significantly higher antiproliferative activity against A549 lung cancer cells compared to the parent compound. nih.gov

In a series of benzoxazole (B165842) and naphthoxazole analogs with a 2,4-dihydroxyphenyl substituent, SAR analysis revealed that the presence of substituents at the 6-position of the benzoxazole ring and lipophilic groups on the benzenediol moiety enhanced the antiproliferative effect. mdpi.com Conversely, an additional hydroxyl group on the benzenediol ring was found to be detrimental to the activity. mdpi.com

Compound SeriesStructural ModificationImpact on Anticancer Activity
4-(Thiazol-5-yl)benzoic acid derivatives2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acidEnhanced antiproliferative activity. nih.gov
Benzoxazole and Naphthoxazole analogsSubstituents at the 6-position of the benzoxazole ring and lipophilic groups on the benzenediol moietyEnhanced antiproliferative effect. mdpi.com
Benzoxazole and Naphthoxazole analogsAdditional hydroxyl group on the benzenediol moietyDecreased antiproliferative activity. mdpi.com
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesModifications to the benzamide (B126) moietyLed to submicromolar antiproliferative activity. nih.gov

Antidiabetic Research Studies

Derivatives of pyrazole-benzoic acid have been investigated for their potential in managing diabetes through various mechanisms.

A primary approach in antidiabetic research is the control of postprandial hyperglycemia. Pyrazole derivatives have been identified as inhibitors of key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. nih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in the rise of blood glucose levels after a meal.

For example, a series of acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, with some compounds exhibiting significantly higher activity than the standard drug, acarbose. nih.gov A review of pyrazole compounds in antidiabetic research highlights their role as inhibitors of sodium-glucose co-transporter-1 (SGLT1) and sodium-glucose co-transporter-2 (SGLT2), which are involved in glucose reabsorption in the intestines and kidneys, respectively. eurekaselect.com Furthermore, some pyrazole derivatives can act as activators of glucokinase, an enzyme that plays a crucial role in glucose sensing and metabolism in pancreatic β-cells and hepatocytes. eurekaselect.com

Beyond modulating glucose metabolism, some pyrazole derivatives may also improve insulin sensitivity. Research has shown that certain pyrazole-containing compounds can act as agonists at peroxisome proliferator-activated receptor-α (PPAR-α) and PPAR-γ. eurekaselect.com Activation of PPAR-γ, in particular, is a well-established mechanism for improving insulin sensitivity in peripheral tissues.

Additionally, pyrazole derivatives have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), both of which are implicated in the pathogenesis of insulin resistance. eurekaselect.com

MechanismTargetEffect of Pyrazole Derivatives
Modulation of Glucose Metabolismα-Glucosidase, α-AmylaseInhibition, leading to reduced carbohydrate digestion. nih.gov
Modulation of Glucose MetabolismSGLT1, SGLT2Inhibition, leading to decreased glucose reabsorption. eurekaselect.com
Modulation of Glucose MetabolismGlucokinaseActivation, enhancing glucose metabolism. eurekaselect.com
Enhancement of Insulin SensitivityPPAR-α, PPAR-γAgonism, improving insulin sensitivity. eurekaselect.com
Enhancement of Insulin SensitivityGSK-3β, 11β-HSD1Inhibition, potentially improving insulin action. eurekaselect.com

Antiviral Research Studies

The broad biological activity of pyrazole-benzoic acid derivatives extends to the field of antiviral research, where they have shown promise against a range of viruses.

A notable example is the benzoic acid derivative NC-5, which has demonstrated potent anti-influenza activity. nih.govnih.gov NC-5 was found to inhibit the replication of influenza A viruses, including oseltamivir-resistant strains. nih.gov Its mechanism of action involves the suppression of viral nucleoprotein (NP) and matrix protein 1 (M1) expression during the later stages of viral biosynthesis. nih.gov Furthermore, NC-5 inhibits the activity of neuraminidase, a key viral enzyme responsible for the release of progeny virions from infected cells. nih.govnih.gov

In the context of coronaviruses, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds exhibited selective antiviral effects in cell-based assays. rsc.org

Time-of-addition studies with a 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivative against Yellow Fever Virus (YFV) suggested that the compound interferes with multiple steps of the viral replication cycle, including virus binding to the host cell and subsequent replication phases. frontiersin.org

VirusCompound Class/DerivativeMechanism of Action
Influenza A VirusBenzoic acid derivative NC-5Suppression of NP and M1 protein expression, inhibition of neuraminidase activity. nih.govnih.gov
Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E)Pyrazole derivatives with a hydroxyquinoline scaffoldInhibition of viral replication (specific mechanism under investigation). rsc.org
Yellow Fever Virus (YFV)1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivativeInterference with multiple steps of viral replication, including binding and post-binding events. frontiersin.org

Studies on Specific Viral Targets (e.g., HIV-1 Reverse Transcriptase, Adenovirus E1A gene)

The pyrazole nucleus is a privileged scaffold in the design of antiviral agents, with derivatives showing activity against a range of viruses. Research has particularly focused on their potential to inhibit key viral enzymes essential for replication.

HIV-1 Reverse Transcriptase (RT): The reverse transcriptase enzyme is a critical target for antiretroviral therapy against the human immunodeficiency virus type 1 (HIV-1). Pyrazole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These molecules bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits the conversion of viral RNA to DNA. While specific studies on this compound are not extensively documented in this context, the broader class of pyrazole compounds has demonstrated notable inhibitory activity against both the DNA polymerase and ribonuclease H (RNase H) functions of HIV-1 RT.

Adenovirus E1A gene: The adenovirus E1A protein is an oncoprotein crucial for viral replication and the manipulation of host cell processes, making it a theoretical target for antiviral intervention. E1A interacts with key cellular regulatory proteins, such as the retinoblastoma protein (pRB) and the p300 transcriptional co-activator, to drive the cell into S-phase, creating a favorable environment for viral DNA synthesis. While the inhibition of these protein-protein interactions is a viable antiviral strategy, research into specific small molecule inhibitors, particularly from the pyrazole-benzoic acid class, targeting the E1A gene or its protein products is still an emerging area.

Beyond these specific examples, various pyrazole-benzoic acid analogues and related derivatives have been synthesized and evaluated for broad-spectrum antiviral activities. For instance, certain benzoic acid derivatives have shown potent inhibitory effects against the influenza A virus, including oseltamivir-resistant strains, by targeting the viral neuraminidase enzyme. Similarly, pyrazole derivatives incorporating a hydroxyquinoline scaffold have demonstrated promising activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV.

Antioxidant Research Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Consequently, the discovery of novel antioxidant compounds is of significant interest. Pyrazole derivatives have been extensively investigated for their antioxidant and radical scavenging capabilities. The electronic properties of the pyrazole ring, combined with various substituents, can be fine-tuned to enhance these effects.

The antioxidant potential of pyrazole derivatives is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. Numerous studies have demonstrated the potent DPPH radical scavenging activity of pyrazole derivatives, with some compounds exhibiting efficacy comparable to or greater than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). Structure-activity relationship studies suggest that the presence of electron-donating groups on the pyrazole or associated phenyl rings enhances antioxidant capacity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants. Pyrazole derivatives have also shown significant scavenging activity in the ABTS assay, further confirming their antioxidant potential.

Pyrazole Derivative ClassAssayMeasured Activity (IC50 or % Inhibition)Reference CompoundSource
Thienyl-pyrazoles (5g)DPPHIC50 = 0.245 µMAscorbic Acid (IC50 = 0.483 µM)
3,5-disubstituted-pyrazoles (2b)DPPHSC50 = 9.91 µg/mLNot specified
Dibenzalacetone-pyrazole hybrids (4a, 4b)AAPH (Anti-lipid peroxidation)98% and 97% inhibitionNot specified
Acylhydrazone-pyrazole hybridsDPPHGood antioxidant activityTrolox

The radical scavenging activity of antioxidants can proceed through several mechanisms, primarily:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.

Sequential Proton-Loss Electron-Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical.

Theoretical and computational studies on pyrazole and pyrazolone (B3327878) derivatives have been conducted to elucidate their preferred antioxidant mechanisms. These investigations suggest that many pyrazole-based compounds likely operate via the HAT mechanism. However, the exact pathway can be influenced by the compound's specific structure and the solvent environment. For instance, analysis of some 4-hydroxyiminopyrazol-5-ones in the ABTS assay suggested that their radical scavenging effect might occur through a combination of SET and HAT mechanisms.

Enzyme and Receptor Binding Studies (General)

The pyrazole scaffold is a key structural element in many enzyme inhibitors and receptor ligands due to its ability to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets.

Understanding the binding affinity and kinetics of a compound to its target is fundamental in drug discovery. Various biophysical techniques are employed to quantify these interactions.

Fluorescence Titration: This technique is a sensitive method used to determine the binding affinity (dissociation constant, Kd) between a ligand and a protein. The intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand can change upon binding. By titrating the protein with increasing concentrations of the ligand and monitoring the fluorescence change, a binding curve can be generated to calculate the Kd. In the context of pyrazole derivatives, fluorescence quenching has been used to study the formation of complexes between pyrazole-based chemosensors and metal ions like Cu2+. This principle is broadly applicable to studying the binding of pyrazole-benzoic acid derivatives to target enzymes or receptors.

Kinetic studies are crucial for determining the mechanism by which a compound inhibits an enzyme. Common mechanisms include competitive, noncompetitive, uncompetitive, and mixed inhibition.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Pyrazole itself is a classic competitive inhibitor of alcohol dehydrogenase.

Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. Some pyrazole derivatives have been identified as noncompetitive inhibitors of enzymes like GLUT1 (glucose transporter) or act as noncompetitive antagonists at certain receptors.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This is a common mechanism observed for pyrazole derivatives inhibiting enzymes like Cytochrome P450 CYP2E1.

Enzyme kinetic experiments are used to determine the type of inhibition and to calculate the inhibition constant (Ki), which represents the inhibitor's binding affinity.

Pyrazole DerivativeTarget EnzymeInhibition TypeInhibition Constant (Ki or IC50)Source
PyrazoleAlcohol Dehydrogenase (HpSCADH)CompetitiveKi = 10.05 µM
Pyrazole thioether analog (7q)DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase)CompetitiveKi = 17.3 µM
1-Thiocarbamoyl-3,5-diaryl-pyrazoleMonoamine Oxidase-B (MAO-B)-Ki = 1.5 - 50 nM
IndazoleCytochrome P450 (CYP2E1)Mixed Cooperative-
Pyrazole derivative (17)Glucose Transporter (GLUT1)Noncompetitive (for efflux)-

Selectivity and Cytocompatibility in in vitro Models

Anticancer Selectivity

Several studies have highlighted the selective anticancer properties of pyrazole derivatives. For instance, a series of novel pyrazole-benzimidazole derivatives were evaluated for their antiproliferative activity against human colorectal carcinoma (HCT116), breast cancer (MCF-7), and liver carcinoma (Huh-7) cell lines. Among the synthesized compounds, some demonstrated significant and selective activity against the HCT116 cell line, with IC₅₀ values as low as 4.33 µM.

Further investigation into pyrazole derivatives as potential liver cancer therapeutics revealed compounds with potent cytotoxicity against HepG2 liver cancer cells while remaining significantly safer for normal immortalized human liver epithelial cells (THLE2). One particular compound, 6b , exhibited a promising therapeutic window, with an IC₅₀ value of 2.52 µM against HepG2 cells, which is comparable to the standard drug Sorafenib (IC₅₀ = 2.051 µM), while showing higher IC₅₀ values against the normal THLE2 cells. This differential cytotoxicity is a key indicator of cancer cell selectivity.

Another study identified a unique thieno[2,3-c]pyrazole derivative (Tpz-1) with highly selective cytotoxicity against leukemia and lymphoma cell lines. The compound's cytotoxic concentration (CC₅₀) was below 1 µM in 14 different cancer cell lines, demonstrating potent and broad-spectrum anticancer potential. The selectivity of Tpz-1 was evident when comparing its effects across various cancerous blood and tissue cell lines.

Table 1: In Vitro Anticancer Activity of Select Pyrazole Derivatives

CompoundCell LineActivity (IC₅₀/CC₅₀ in µM)Reference
Pyrazole-benzimidazole derivative 17HCT116 (Colon Carcinoma)4.33
Pyrazole-benzimidazole derivative 26HCT116 (Colon Carcinoma)5.15
Pyrazole-benzimidazole derivative 35HCT116 (Colon Carcinoma)4.84
Compound 6b (Pyrazole derivative)HepG2 (Liver Carcinoma)2.52
Compound 6b (Pyrazole derivative)THLE2 (Normal Liver Epithelial)Higher IC₅₀ (Safer)
Tpz-1 (Thieno[2,3-c]pyrazole derivative)14 Cancer Cell Lines< 1.0

Antimicrobial Selectivity and Cytocompatibility

In the context of antimicrobial applications, pyrazole-benzoic acid derivatives have demonstrated potent activity against drug-resistant bacteria with favorable cytocompatibility profiles. Studies on 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives revealed that several compounds are potent growth inhibitors of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. Crucially, these potent compounds were found to be nontoxic to human cells at high concentrations.

The cytocompatibility of these antimicrobial pyrazole derivatives was further established through cytotoxicity studies against NCI-60 cancer cell lines. The compounds showed no substantial growth inhibition at a concentration of 10 μM, and their IC₅₀ values were determined to be over 10 μg/mL. The combination of low MIC values against bacteria and high IC₅₀ values against human cells indicates a high degree of selectivity, making these compounds suitable for further development.

Similarly, research on 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives identified compounds with potent activity against Gram-positive bacteria, including staphylococci and enterococci, with MIC values as low as 0.5 μg/mL. These compounds were well-tolerated by human cell lines and exhibited negligible hemolytic effects at high concentrations, underscoring their cytocompatibility.

Table 2: Antimicrobial Activity and Cytotoxicity of Select Pyrazole-Benzoic Acid Derivatives

Compound Class/DerivativeTarget OrganismActivity (MIC in µg/mL)Cytotoxicity (IC₅₀ in µg/mL)Reference
Fluorophenyl-derived pyrazole hydrazonesDrug-resistant S. aureus & A. baumanniiAs low as 0.39> 10
N,N-Diphenyl derivative (23)S. aureus strainsAs low as 0.78> 10
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativesGram-positive bacteriaAs low as 0.5Tolerated by human cell lines
Bis(trifluoromethyl)aniline derivative (8)S. aureus strainsAs low as 0.78Not specified

Applications in Materials Science and Coordination Chemistry

Ligand Design and Synthesis for Metal Complexation

The molecular structure of 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid features two key functional groups essential for its role as a ligand in coordination chemistry: the pyrazole (B372694) ring and the carboxylic acid group. The pyrazole moiety contains nitrogen atoms that can act as donors to coordinate with metal ions, while the carboxylate group provides a versatile binding site, capable of acting as a monodentate, bidentate, or bridging ligand uninsubria.itnih.gov. This bifunctional nature allows the compound to link metal centers into various architectures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs) nih.gov.

The synthesis of pyrazole-based carboxylic acid ligands is well-established, often involving multi-step organic reactions. While a specific synthesis for this compound for metal complexation is not detailed in the available literature, related compounds are typically synthesized through reactions that build the pyrazole ring first, followed by modification of a substituent to introduce the benzoic acid group, or vice-versa nih.govresearchgate.net. The design intent behind such ligands is to utilize the directional bonding preferences of the pyrazole and carboxylate groups to control the assembly and dimensionality of the resulting metal complexes.

Formation and Characterization of Metal Coordination Complexes

The formation of metal complexes with pyrazole-carboxylate ligands like this compound would typically involve reacting the ligand with a metal salt in a suitable solvent, often under solvothermal conditions nih.gov. The choice of metal ion, solvent, temperature, and molar ratios can influence the final product's structure and properties researchgate.netuobaghdad.edu.iq.

Characterization of such complexes would rely on a suite of analytical techniques:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the coordination environment of the metal center.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (carboxylate) and C=N (pyrazole) bonds nih.govmdpi.com.

Elemental Analysis: To determine the empirical formula of the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of solvent molecules.

For example, research on the related ligand 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) has shown the formation of mononuclear complexes like [Cd(HMPCA)₂(H₂O)₄] and a 3D coordination polymer [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O rsc.org. These structures demonstrate the versatility of the pyrazole-carboxylate scaffold in coordinating with metal ions.

Table 1: Representative Metal Complexes of a Related Pyrazole Carboxylic Acid Ligand

Compound IDFormulaMetal IonKey Structural Feature
1 [Cd(HMPCA)₂(H₂O)₄]Cd(II)Mononuclear complex
2 [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂Co(II)Mononuclear complex
3 [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂OCd(II)3D Coordination Polymer

Data derived from studies on the isomer 3-methyl-1H-pyrazole-4-carboxylic acid rsc.org.

Crystal Engineering and Supramolecular Structures

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions nih.gov. For this compound and its metal complexes, non-covalent interactions such as hydrogen bonding and π-π stacking are crucial in guiding the self-assembly process into supramolecular architectures nih.gov.

The N-H group of the pyrazole ring and the O-H of the carboxylic acid are strong hydrogen bond donors, while the pyrazole nitrogen atoms and carboxylate oxygen atoms are effective acceptors. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks researchgate.netnih.gov. In metal complexes, these hydrogen bonds can occur between coordinated ligands, solvent molecules, or counter-ions, further influencing the crystal packing nih.gov. The aromatic nature of both the pyrazole and benzene (B151609) rings also allows for π-π stacking interactions, which can help stabilize the resulting crystal structures nih.gov.

Investigation of Catalytic or Material-Based Properties

While no catalytic or material property studies have been published specifically for complexes of this compound, research on analogous systems provides insight into potential applications. For instance, cobalt complexes of the isomeric ligand 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to exhibit excellent electrocatalytic activity for the oxygen evolution reaction (OER) rsc.org. This suggests that complexes of this compound could also be candidates for electrocatalysis. Furthermore, lanthanide metal complexes with pyrazole-carboxylate ligands are often explored for their luminescence properties, which could be applied in sensors or optical devices rsc.org.

Future Research Directions and Translational Perspectives Academic Focus

Development of Next-Generation Analogues with Tuned Biological Profiles

The core structure of 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid is a foundational element for the synthesis of a diverse array of analogues. Future research will likely concentrate on systematic modifications of this scaffold to enhance potency, selectivity, and pharmacokinetic properties. The development of these next-generation analogues is a key strategy in overcoming challenges such as antimicrobial resistance.

One promising avenue of research involves the synthesis of derivatives of the related compound, 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid, which have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govbenthamscience.com For instance, the introduction of various substituents on the aniline (B41778) ring has been shown to significantly influence antibacterial efficacy.

Compound IDSubstituent on Aniline MoietyKey Activity Highlights
6 3-chloro-4-methylPotent growth inhibitor of S. aureus strains with MIC values in the range of 3.12–6.25 µg/mL. nih.gov
7 4-bromo-3-methylShowed similar activities to its chloro analogue (6). nih.gov
8 Bis(trifluoromethyl)Highly active in inhibiting the growth of S. aureus strains, with MIC values as low as 0.78 µg/mL. nih.gov
9 4-fluoro-3-trifluoromethylExhibited varied activity against different strains, with MIC values as low as 3.12 µg/mL against S. aureus Newman and B. subtilis strains. nih.gov
10 & 11 Chloro and bromo analoguesVery potent across S. aureus strains, with an MIC value of 3.12 µg/mL. nih.gov

This table is based on data from a study on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives and is presented to illustrate the impact of analogue development on biological activity.

Future efforts in this area will likely involve the exploration of a wider range of substituents and the use of bioisosteric replacements to fine-tune the biological profiles of these compounds. The goal is to develop analogues with improved activity against a broader spectrum of pathogens, including Gram-negative bacteria, and to enhance their metabolic stability.

Exploration of Novel Therapeutic Research Targets

While much of the research on derivatives of this compound has focused on their antibacterial properties, the versatile nature of the pyrazole (B372694) scaffold suggests potential for activity against other therapeutic targets. The pyrazole nucleus is a cornerstone of numerous compounds with a wide range of therapeutic properties.

Future research should aim to explore the potential of this compound and its analogues against a variety of targets, including:

Antifungal Agents: The rise of drug-resistant fungal infections necessitates the development of new antifungal compounds. benthamscience.com The pyrazole scaffold, present in some existing azole antifungals, could be a starting point for the design of novel agents targeting fungal-specific enzymes or pathways. benthamscience.com

Antiviral Agents: Pyrazole derivatives have been investigated for their antiviral activities. Screening libraries of this compound analogues against a panel of viruses could uncover new leads for antiviral drug development.

Anticancer Agents: The pyrazole ring is found in several approved anticancer drugs. nih.gov Investigating the antiproliferative activity of derivatives of this compound against various cancer cell lines could identify novel oncology drug candidates.

Anti-inflammatory Agents: Certain pyrazole-containing compounds have demonstrated anti-inflammatory properties. Future studies could explore the potential of this scaffold in modulating inflammatory pathways.

A significant finding in the study of related compounds is the identification of their mode of action as fatty acid biosynthesis (FAB) inhibitors. This discovery opens up a new therapeutic avenue to explore, as the FAB pathway is essential for bacterial survival and is a validated target for antibacterial drug development.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights that can guide the rational design of new therapeutic agents. eurasianjournals.com For this compound and its derivatives, advanced computational modeling can be employed in several ways:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR studies can be performed on a series of analogues to develop predictive models that correlate specific structural features with biological activity. researchgate.net These models can then be used to design new compounds with enhanced potency.

Molecular Docking: Docking simulations can be used to predict the binding modes of these compounds to their biological targets. researchgate.net For example, docking studies of pyrazole derivatives with bacterial enzymes like DNA gyrase or topoisomerase IV can help elucidate their mechanism of action and guide the design of more effective inhibitors. nih.gov

Pharmacophore Modeling: This approach can identify the key chemical features required for a molecule to interact with a specific target. A pharmacophore model based on active pyrazole derivatives can be used to screen virtual libraries for new compounds with the desired activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, offering a deeper understanding of the binding process and the stability of the complex. eurasianjournals.com

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.

Integration with High-Throughput Screening for New Research Leads

High-throughput screening (HTS) is a powerful method for rapidly evaluating large libraries of chemical compounds for a specific biological activity. drugtargetreview.com The this compound scaffold is well-suited for the creation of combinatorial libraries for HTS campaigns.

Future research in this area will involve:

Library Synthesis: The development of efficient and robust synthetic routes to generate large and diverse libraries of this compound derivatives.

Assay Development: The design and validation of robust and sensitive assays for HTS that are relevant to the therapeutic targets of interest. This could include cell-based assays to measure antibacterial or antifungal activity, or biochemical assays to measure the inhibition of specific enzymes.

Screening and Hit Identification: The execution of HTS campaigns to screen these libraries and identify "hit" compounds that exhibit the desired biological activity. For example, a semi-automated HTS platform has been used to screen over 125,000 molecules to find potent antimicrobial agents. nih.govdrugtargetreview.com

Hit-to-Lead Optimization: The subsequent chemical optimization of the identified hits to improve their potency, selectivity, and drug-like properties.

The integration of HTS with the synthetic versatility of the pyrazole scaffold provides a powerful engine for the discovery of new research leads for a variety of diseases.

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study the function of a biological target, such as a protein. Derivatives of this compound have the potential to be developed into valuable chemical probes for studying bacterial physiology and pathogenesis.

For instance, studies on related compounds have suggested that their mode of action involves the permeabilization of the bacterial cell membrane. nih.gov This finding suggests that these molecules could be used as probes to investigate the structure and function of the bacterial cell envelope.

Future research could focus on:

Developing Fluorescently Labeled Analogues: The synthesis of fluorescently tagged derivatives of this compound would allow for their visualization within bacterial cells, providing insights into their subcellular localization and mechanism of action.

Target Deconvolution Studies: For compounds with a desired biological effect but an unknown target, various techniques can be employed to identify the protein(s) they interact with. This would not only elucidate their mechanism of action but could also reveal new and druggable targets.

Probing Antibiotic Resistance Mechanisms: These compounds could be used to study the mechanisms by which bacteria develop resistance to antibiotics. For example, they could be used to investigate changes in the bacterial cell membrane that contribute to resistance.

By developing and utilizing derivatives of this compound as chemical probes, researchers can gain a deeper understanding of fundamental biological processes and identify new strategies for combating disease.

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-methyl-1H-pyrazol-4-yl)benzoic acid and its derivatives?

Methodological Answer:
A widely used approach involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety. For example:

  • Step 1: Cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA generates 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
  • Step 2: Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the free acid.
  • Variations: Substituents on the pyrazole ring can be introduced via modified hydrazine precursors or post-functionalization (e.g., Mannich reactions for alkylation) .

Key Characterization Tools:

  • NMR spectroscopy (1H, 13C) to confirm regiochemistry and purity .
  • Melting point analysis (e.g., 138.5–139.5°C for 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid derivatives) .

Basic: How can researchers validate the structural integrity of synthesized this compound derivatives?

Methodological Answer:
A multi-technique approach is essential:

  • Spectral Analysis:
    • IR Spectroscopy: Confirm functional groups (e.g., carboxylic acid O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
    • Mass Spectrometry (EI/HRMS): Verify molecular ion peaks (e.g., m/z 238.0961 for a related azido-pyrazole derivative) .
  • Chromatography:
    • TLC Monitoring: Track reaction progress using solvents like cyclohexane/ethyl acetate (e.g., Rf = 0.58 for intermediates) .
    • Flash Chromatography: Purify crude products using gradient elution (e.g., 0–25% ethyl acetate in cyclohexane) .

Advanced: What strategies resolve contradictions in reported biological activities of pyrazole-benzoic acid hybrids?

Methodological Answer:
Conflicting data (e.g., antimicrobial vs. inactive results) often arise from structural variations or assay conditions . Mitigation strategies include:

  • Systematic SAR Studies: Compare substituent effects (e.g., electron-withdrawing groups on the pyrazole ring enhance antimicrobial activity in hydrazone derivatives) .
  • Standardized Bioassays: Control variables like bacterial strain (e.g., Staphylococcus aureus vs. E. coli), inoculum size, and solvent/DMSO concentration .
  • Theoretical Modeling: Use DFT or molecular docking to predict binding affinities and correlate with experimental IC50 values .

Example: A study showed that this compound derivatives with 2,4-difluorophenyl substituents exhibited stronger antibacterial activity than 3,4-difluoro analogs due to enhanced lipophilicity .

Advanced: How can reaction conditions be optimized for high-yield synthesis of pyrazole-benzoic acid hybrids?

Methodological Answer:
Critical parameters include:

  • Temperature: Controlled heating (e.g., 50°C for azide couplings) minimizes side reactions .
  • Catalysts: Acidic conditions (e.g., trifluoroacetic acid) accelerate cyclization, while bases (e.g., K2CO3) aid hydrolysis .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility for cyclocondensation, while CH2Cl2 is ideal for low-temperature reactions .

Case Study: A triazenylpyrazole precursor achieved 88% yield via azido(trimethyl)silane-mediated cyclization in CH2Cl2 at 50°C, followed by dry-load flash chromatography .

Basic: What pharmacological activities have been reported for this compound derivatives?

Methodological Answer:

  • Antimicrobial: Hydrazone derivatives showed MIC values of 8–32 µg/mL against Gram-positive bacteria .
  • Hypoglycemic: 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid reduced blood glucose in vivo via enhanced insulin sensitivity .
  • Anticancer: Pyrazole-triazole hybrids inhibited cancer cell proliferation by targeting tubulin polymerization .

Note: Bioactivity is highly substituent-dependent. For example, electron-deficient aryl groups enhance antimicrobial potency, while bulky substituents may reduce solubility .

Advanced: How can researchers design derivatives to improve the metabolic stability of pyrazole-benzoic acid compounds?

Methodological Answer:

  • Structural Modifications:
    • Bioisosteric Replacement: Substitute labile ester groups with amides or heterocycles .
    • Prodrug Strategies: Mask the carboxylic acid as a methyl ester for improved oral bioavailability .
  • In Silico Tools:
    • ADMET Prediction: Use software like SwissADME to assess logP, CYP450 interactions, and hepatotoxicity .
  • In Vitro Assays: Test stability in liver microsomes and plasma to identify metabolic hotspots .

Basic: What are the common challenges in purifying this compound derivatives?

Methodological Answer:

  • Polarity Issues: The carboxylic acid group increases hydrophilicity, complicating extraction. Use acid-base partitioning (e.g., HCl/NaHCO3) to isolate the ionized form .
  • Byproduct Formation: Side products from incomplete cyclization can be removed via recrystallization (e.g., methanol/water mixtures) .
  • Scale-Up: Flash chromatography with silica gel (e.g., 15–40 µm particle size) balances resolution and throughput .

Advanced: How can crystallography aid in understanding the reactivity of pyrazole-benzoic acid hybrids?

Methodological Answer:

  • X-Ray Diffraction: Resolve regiochemistry (e.g., N1 vs. N2 substitution on pyrazole) and hydrogen-bonding networks that influence solubility .
  • Crystal Packing Analysis: Identify π-π stacking or halogen bonding motifs that stabilize solid-state structures, informing co-crystal design .

Example: A 5-acyloxypyrazole derivative crystallized in a monoclinic system (space group P21/c) with intermolecular C=O···H–N bonds critical for stability .

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